One exciting area of research explores DPO's chemiluminescent properties. Chemiluminescence refers to the emission of light during a chemical reaction. Studies have investigated how DPO, when combined with specific fluorescent dyes and under controlled conditions, generates light. A 2023 study by Dangudom et al. explored the impact of solvent ratios on DPO chemiluminescence, providing valuable insights for optimizing light emission in various applications [].
Diphenyl oxalate is an organic compound belonging to the class of oxalate esters, characterized by the presence of two phenyl groups attached to an oxalate moiety. Its chemical formula is , and it is primarily known for its role in chemiluminescent reactions, particularly in glow sticks. When mixed with hydrogen peroxide, diphenyl oxalate undergoes a reaction that produces light without the need for an external power source, a phenomenon known as chemiluminescence .
Diphenyl oxalate should be handled with care as detailed information on its specific hazards is limited. Standard laboratory safety practices should be followed when working with organic compounds, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].
The primary reaction involving diphenyl oxalate occurs when it is mixed with hydrogen peroxide. This reaction can be summarized as follows:
In this process, diphenyl oxalate is oxidized by hydrogen peroxide to produce phenol and carbon dioxide. A high-energy intermediate, likely 1,2-dioxetanedione, is formed during this reaction. This intermediate is unstable and decomposes rapidly, releasing energy that excites a fluorescent dye present in the solution, resulting in the emission of light .
While diphenyl oxalate itself does not exhibit significant biological activity, its byproducts can have implications for biological systems. For instance, phenol, one of the products of its reaction with hydrogen peroxide, is known to be toxic and can cause skin irritation and other adverse effects upon contact . The safety considerations surrounding its use in consumer products like glow sticks are therefore crucial.
Diphenyl oxalate can be synthesized through various methods, including:
These methods allow for the production of diphenyl oxalate in varying purities and yields depending on the specific conditions employed .
Diphenyl oxalate is primarily used in:
Studies on diphenyl oxalate interactions focus on its reactivity with various oxidizing agents and fluorescent dyes. The efficiency of light emission can vary significantly depending on the dye used, as different dyes have distinct absorption spectra that affect their ability to absorb energy from the excited state . Additionally, research into potential toxicological effects has highlighted concerns regarding skin contact with products containing diphenyl oxalate .
Several compounds share structural or functional similarities with diphenyl oxalate:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Diethyl Oxalate | Oxalate Ester | Used as a precursor for various organic syntheses. |
| Dibenzyl Oxalate | Oxalate Ester | Exhibits similar chemiluminescent properties but less commonly used. |
| Phenyl Oxalate | Oxalate Ester | More reactive than diphenyl oxalate but less stable. |
| Fluorescein | Fluorescent Dye | Often used alongside diphenyl oxalate for color variation in glow sticks. |
Diphenyl oxalate's unique combination of stability, reactivity, and ability to facilitate light emission distinguishes it from these similar compounds. Its role in creating a controlled release of energy through chemiluminescence makes it particularly valuable for applications requiring non-thermal light sources .
Diphenyl oxalate exhibits well-characterized thermodynamic properties that have been extensively studied through experimental calorimetric methods and theoretical calculations.
The standard enthalpy of formation (ΔfH°) values for diphenyl oxalate have been accurately determined by Carson et al. through combustion calorimetry. For the gas phase, the standard enthalpy of formation is -104.5 ± 2.2 kcal/mol (-437.2 ± 9.2 kJ/mol) at 298.15 K [1] [2]. The solid phase shows a more negative value of -129.0 ± 0.8 kcal/mol (-540.0 ± 3.3 kJ/mol) at standard conditions [1] [2], indicating greater thermodynamic stability in the condensed phase.
The standard enthalpy of combustion (ΔcH°) for solid diphenyl oxalate has been measured as -1529.3 ± 0.8 kcal/mol (-6399.0 ± 3.3 kJ/mol) at 298.15 K [1] [2]. This value was obtained through precise combustion calorimetry using static bomb calorimetry methods, providing high accuracy for this fundamental thermodynamic parameter.
The ideal gas heat capacity (Cp,gas) of diphenyl oxalate shows temperature-dependent behavior based on Joback group contribution calculations. At 725.66 K, the heat capacity is 454.39 J/mol·K, increasing systematically with temperature to reach 514.89 J/mol·K at 970.13 K [3]. This temperature dependence follows the expected pattern for organic compounds with significant molecular complexity.
| Property | Value | Units | Temperature (K) | Reference |
|---|---|---|---|---|
| Standard enthalpy of formation (gas phase) | -104.5 ± 2.2 | kcal/mol | 298.15 | Carson et al., 1971 [1] |
| Standard enthalpy of formation (solid phase) | -129.0 ± 0.8 | kcal/mol | 298.15 | Carson et al., 1971 [1] |
| Standard enthalpy of combustion (solid phase) | -1529.3 ± 0.8 | kcal/mol | 298.15 | Carson et al., 1971 [1] |
| Heat capacity (ideal gas) at 725.66 K | 454.39 | J/mol·K | 725.66 | Joback Calculated [3] |
| Heat capacity (ideal gas) at 766.40 K | 467.35 | J/mol·K | 766.40 | Joback Calculated [3] |
| Heat capacity (ideal gas) at 807.15 K | 479.12 | J/mol·K | 807.15 | Joback Calculated [3] |
| Heat capacity (ideal gas) at 847.89 K | 489.73 | J/mol·K | 847.89 | Joback Calculated [3] |
| Heat capacity (ideal gas) at 888.64 K | 499.20 | J/mol·K | 888.64 | Joback Calculated [3] |
| Heat capacity (ideal gas) at 929.38 K | 507.58 | J/mol·K | 929.38 | Joback Calculated [3] |
| Heat capacity (ideal gas) at 970.13 K | 514.89 | J/mol·K | 970.13 | Joback Calculated [3] |
Diphenyl oxalate demonstrates characteristic phase behavior typical of aromatic esters, with well-defined melting and sublimation properties that reflect its crystalline structure and intermolecular interactions.
The melting point of diphenyl oxalate has been consistently reported as 136°C (409.15 K) across multiple sources [4] [5] [6] [7]. This value represents the solid-liquid phase transition temperature at standard atmospheric pressure. The compound exhibits a sharp melting point, indicating good purity and crystalline order in the solid state.
Diphenyl oxalate exhibits significant sublimation behavior, with a standard enthalpy of sublimation (ΔsubH°) of 103.0 ± 8.4 kJ/mol at 298.15 K [1] [8]. This relatively high sublimation enthalpy indicates strong intermolecular forces in the solid state, consistent with the aromatic nature of the compound and potential π-π stacking interactions between phenyl rings.
The enthalpy of fusion (ΔfusH) has been measured as 31.38 kJ/mol at 403 K [1] [8], corresponding to the energy required to convert solid diphenyl oxalate to liquid phase at its melting point. This value is consistent with the molecular complexity and intermolecular interactions present in the crystalline structure.
Based on Joback group contribution methods, the critical temperature is predicted to be 970.13 K with a critical pressure of 3059.17 kPa [3]. These values represent the conditions beyond which distinct liquid and gas phases cannot exist for diphenyl oxalate.
| Property | Value | Units | Reference |
|---|---|---|---|
| Melting point | 136.0 | °C | Multiple sources [4] [5] [6] [7] |
| Boiling point (predicted) | 452.5 | °C | Joback prediction [3] |
| Sublimation enthalpy | 102.8-103.0 | kJ/mol | NIST [1] [8] |
| Fusion enthalpy | 31.38 | kJ/mol | NIST [1] [8] |
| Fusion temperature | 403 | K | NIST [1] [8] |
| Critical temperature (predicted) | 970.13 | K | Joback prediction [3] |
| Critical pressure (predicted) | 3059.17 | kPa | Joback prediction [3] |
Diphenyl oxalate exhibits characteristic solubility behavior that reflects its aromatic ester structure and hydrophobic nature. The compound demonstrates poor aqueous solubility but excellent solubility in organic solvents.
Diphenyl oxalate is essentially insoluble in water [5] [9], which is consistent with its hydrophobic aromatic structure and lack of hydrogen-bonding functional groups. This property is reflected in its computed octanol-water partition coefficient (logP) of 2.198 [3], indicating strong preference for organic phases over aqueous environments.
The compound demonstrates excellent solubility in most organic solvents. Acetone serves as a particularly effective solvent for diphenyl oxalate, as confirmed by multiple technical data sheets [5] [9]. Ethanol provides moderate solubility, sufficient for many synthetic applications [10] [11]. The compound is also readily soluble in diethyl ether, chloroform, benzene, toluene, ethyl acetate, and dichloromethane [10] [12].
For synthetic applications, acetone and ethyl acetate are preferred solvents due to their good dissolving power and relatively low toxicity [9]. Dichloromethane, while effective, requires careful handling due to its toxicity profile. The solubility in aromatic solvents like benzene and toluene enables various synthetic transformations under mild conditions.
The solubility profile of diphenyl oxalate reflects its utility in organic synthesis and its application in chemiluminescent systems. The good solubility in organic solvents facilitates its use in non-aqueous reaction media, while its insolubility in water provides stability against hydrolytic degradation under anhydrous conditions.
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Insoluble | Hydrophobic compound [5] [9] |
| Acetone | Soluble | Good solvent for synthesis [5] [9] |
| Ethanol | Moderately soluble | Limited solubility [10] [11] |
| Diethyl ether | Soluble | Good organic solvent [10] |
| Chloroform | Soluble | Good organic solvent [10] |
| Benzene | Soluble | Good organic solvent [10] |
| Toluene | Soluble | Good organic solvent [10] |
| Ethyl acetate | Soluble | Good organic solvent [10] |
| Dichloromethane | Soluble | Good organic solvent [10] |
Diphenyl oxalate exhibits variable kinetic stability depending on environmental conditions, with particular sensitivity to hydrolytic conditions and elevated temperatures.
Under ambient conditions in inert atmosphere, diphenyl oxalate demonstrates excellent stability with indefinite shelf life when properly stored [13] [14]. However, elevated temperatures above 250°C lead to rapid thermal decomposition [13] [15]. The compound remains stable below 325°C under anhydrous conditions, but begins to decompose through various pathways including decarbonylation and ester bond cleavage at higher temperatures [15].
Diphenyl oxalate shows pH-dependent hydrolytic behavior. Under neutral aqueous conditions, the compound undergoes slow hydrolysis to form oxalic acid and phenol [16] [17]. The hydrolysis rate increases significantly under basic conditions due to nucleophilic attack by hydroxide ions [17] [18]. Acidic conditions lead to slower hydrolysis rates, but prolonged exposure still results in ester bond cleavage [19] [17].
The compound exhibits sensitivity to moisture, being hygroscopic in nature [16] [14]. Exposure to UV light leads to gradual photodegradation, though this process is generally slow under normal lighting conditions [16]. Oxidizing conditions promote reactivity, which is the basis for its use in chemiluminescent applications where it reacts with hydrogen peroxide [20] [21].
Diphenyl oxalate is reactive toward nucleophiles, with the carbonyl carbons serving as electrophilic centers. This reactivity is exploited in chemiluminescent reactions where it undergoes oxidation with hydrogen peroxide to form excited intermediates [20] [21]. The compound also shows reactivity toward strong bases and reducing agents [13] [14].
| Condition | Stability | Half-life/Notes |
|---|---|---|
| Room temperature (air) | Stable | Months to years [16] |
| Room temperature (inert) | Stable | Indefinite [14] |
| Elevated temperature (>250°C) | Decomposes | Rapid decomposition [13] [15] |
| Aqueous environment | Hydrolyzes | pH dependent [16] [17] |
| Acidic conditions | Slow hydrolysis | Slow kinetics [19] [17] |
| Basic conditions | Faster hydrolysis | Accelerated hydrolysis [17] [18] |
| Oxidizing conditions | Reactive | Used in chemiluminescence [20] [21] |
| UV light exposure | Photodegradation | Gradual decomposition [16] |
| Moisture | Sensitive | Hygroscopic [16] [14] |
Irritant